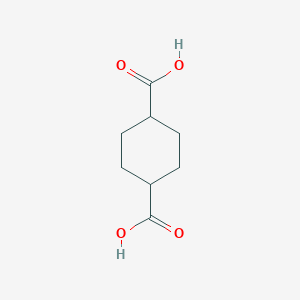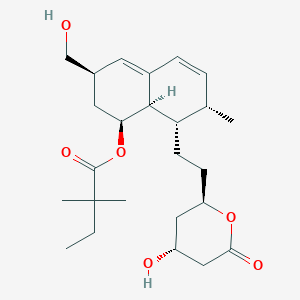
ピペリジン-1-オール
概要
説明
Piperidin-1-ol is an organic compound that belongs to the class of piperidine derivatives It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with a hydroxyl group attached to the nitrogen
科学的研究の応用
Piperidin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperidin-1-ol derivatives are explored for their potential therapeutic effects, such as analgesic and anti-inflammatory activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
Target of Action
Piperidin-1-ol, also known as 1-Hydroxypiperidine, is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives, in general, have been found to exhibit a wide variety of biological activities . For instance, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Action Environment
It is known that the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
1-Hydroxypiperidine is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase A, an enzyme that catalyzes the oxidation of monoamines. This interaction is crucial for the regulation of neurotransmitter levels in the brain. Additionally, 1-Hydroxypiperidine can undergo oxidation reactions with hydrogen peroxide, producing nitrones, which are heteroatomic equivalents to ketones with a nitrogen atom instead of an alpha carbon . These interactions highlight the compound’s role in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
1-Hydroxypiperidine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with monoamine oxidase A can impact neurotransmitter levels, thereby affecting neuronal signaling and brain function. Additionally, 1-Hydroxypiperidine’s ability to undergo oxidation reactions can lead to the formation of reactive intermediates that may influence cellular redox states and metabolic processes . These effects underscore the compound’s potential in modulating cellular activities and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 1-Hydroxypiperidine involves its interactions with various biomolecules and its ability to undergo specific chemical reactions. The compound can bind to enzymes such as monoamine oxidase A, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and alterations in cellular signaling pathways. Furthermore, the oxidation of 1-Hydroxypiperidine to form nitrones involves the transfer of electrons and the formation of new chemical bonds, which can influence the compound’s reactivity and its interactions with other biomolecules . These molecular mechanisms provide insights into how 1-Hydroxypiperidine exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hydroxypiperidine can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The compound is known to be hygroscopic and can form fine white crystals with a melting point of 39.3°C . Over time, 1-Hydroxypiperidine may undergo degradation, leading to the formation of byproducts that could influence its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic pathways . These temporal effects highlight the importance of considering the stability and longevity of 1-Hydroxypiperidine in experimental settings.
Dosage Effects in Animal Models
The effects of 1-Hydroxypiperidine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and enhancement of cellular signaling pathways. At higher doses, 1-Hydroxypiperidine may induce toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis . These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications and minimizing potential toxicity in animal studies.
Metabolic Pathways
1-Hydroxypiperidine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. One key metabolic pathway involves the oxidation of 1-Hydroxypiperidine to form nitrones, which can further participate in various biochemical reactions . Additionally, the compound’s interaction with monoamine oxidase A highlights its role in the metabolism of neurotransmitters and the regulation of brain function . These metabolic pathways illustrate the compound’s versatility and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-Hydroxypiperidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in water (113 g/L) and its relatively low log P value (-0.17) suggest that it can be efficiently transported across cellular membranes . Once inside the cell, 1-Hydroxypiperidine may interact with specific binding proteins that facilitate its localization and accumulation in particular cellular compartments. These interactions are crucial for the compound’s distribution and its subsequent biochemical effects.
Subcellular Localization
1-Hydroxypiperidine’s subcellular localization is determined by various targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to undergo oxidation reactions and form reactive intermediates may influence its localization within the cell . For example, 1-Hydroxypiperidine may be directed to mitochondria, where it can participate in redox reactions and influence mitochondrial function. Additionally, the compound’s interactions with enzymes and binding proteins can further modulate its subcellular distribution and activity.
準備方法
Synthetic Routes and Reaction Conditions: Piperidin-1-ol can be synthesized through several methods. One common approach involves the reduction of piperidinone using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydrogenation of pyridine derivatives in the presence of catalysts like palladium on carbon.
Industrial Production Methods: In industrial settings, piperidin-1-ol is often produced via the catalytic hydrogenation of pyridine. This process typically employs a molybdenum disulfide catalyst under high pressure and temperature conditions to achieve high yields.
化学反応の分析
Types of Reactions: Piperidin-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to piperidine using strong reducing agents.
Substitution: Piperidin-1-ol can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Piperidinone.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the reagents used.
類似化合物との比較
Piperidine: A basic piperidine ring without additional functional groups.
Piperidinone: Contains a carbonyl group instead of a hydroxyl group.
Piperazine: Features two nitrogen atoms in the ring structure.
特性
IUPAC Name |
1-hydroxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-6-4-2-1-3-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPFBGKZCCBZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063611 | |
| Record name | N-Hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic fine crystals and fragments; [Sigma-Aldrich MSDS] | |
| Record name | N-Hydroxypiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21240 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4801-58-5 | |
| Record name | 1-Hydroxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hydroxypiperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ANQ5DB3A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















